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molecular formula C7H8F2N2 B6343092 4-(Aminomethyl)-2,5-difluoroaniline CAS No. 401909-15-7

4-(Aminomethyl)-2,5-difluoroaniline

Cat. No. B6343092
M. Wt: 158.15 g/mol
InChI Key: HKOLDUNFAWPLBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08071650B2

Procedure details

4-amino-2,5-difluorobenzonitrile (400 mg) and Raney nickel Catalyst were added to methanol (20 ml) and the mixture was stirred under hydrogen atmosphere at room temperature for 18 hours. After confirming the completion of the reaction, the resulting mixture was filtered through celite and the filtrate was concentrated under reduced pressure. The following procedure was carried out, using the concentrate which was not purified.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:9]([F:10])=[CH:8][C:5]([C:6]#[N:7])=[C:4]([F:11])[CH:3]=1>[Ni].CO>[NH2:1][C:2]1[C:9]([F:10])=[CH:8][C:5]([CH2:6][NH2:7])=[C:4]([F:11])[CH:3]=1

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
NC1=CC(=C(C#N)C=C1F)F
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred under hydrogen atmosphere at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the completion of the reaction
FILTRATION
Type
FILTRATION
Details
the resulting mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
concentrate which
CUSTOM
Type
CUSTOM
Details
was not purified

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
NC1=CC(=C(CN)C=C1F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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